3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA
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Overview
Description
3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA is a complex organic compound that features a morpholine ring, a phenyl group, a nitrobenzoyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA typically involves the following steps:
Formation of the Morpholine Derivative: The morpholine ring is introduced through a reaction involving morpholine and an appropriate phenyl derivative under controlled conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is added via a nitration reaction, where a benzoyl compound is treated with nitric acid in the presence of sulfuric acid.
Formation of the Thiourea Moiety: The thiourea group is introduced by reacting the intermediate compound with thiourea under suitable conditions, often involving a catalyst and a specific temperature range.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl and morpholine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl or morpholine derivatives.
Scientific Research Applications
3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBEN
Properties
Molecular Formula |
C18H18N4O4S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(2-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H18N4O4S/c23-17(13-5-7-14(8-6-13)22(24)25)20-18(27)19-15-3-1-2-4-16(15)21-9-11-26-12-10-21/h1-8H,9-12H2,(H2,19,20,23,27) |
InChI Key |
WQEFBCCCYGECQY-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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